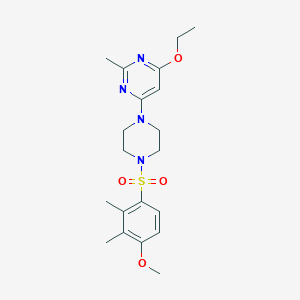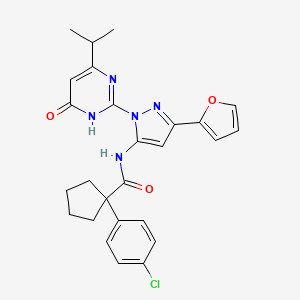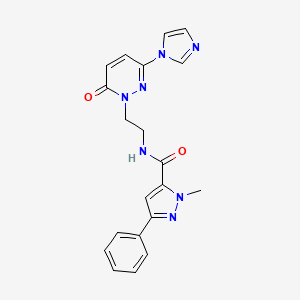
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride” is a chemical constituent with promising implications in the advancement of pharmaceutical therapeutics specifically tailored for the inhibition of neurodegenerative maladies encompassing Alzheimer’s and Parkinson’s ailments .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Boc-protection was used for the ring nitrogen in the intermediates. The compound was deprotected with HC1 in dioxane to produce the compound in better than 97% yield .Molecular Structure Analysis
The molecular formula of this compound is C11H11Cl2NO2.HCl, and its molecular weight is 296.58 . The IUPAC name is methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is involved in various chemical synthesis processes. It is used in the preparation of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclisation to produce hydantoins and thiohydantoins (Macháček et al., 2006). Another synthesis involves trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments (Kandinska et al., 2006).
Pharmacological Research
In pharmacological research, derivatives of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride have shown potential. For instance, bis[tetrahydroisoquinoline]s derived from it are potent inhibitors of phenylethanolamine N-methyltransferase, which might have therapeutic applications (Demarinis et al., 1981). Additionally, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, derived from it, have shown nanomolar affinity as antagonists at the glycine site of the NMDA receptor (Leeson et al., 1992).
Potential in Neurological Research
Compounds related to methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride have been studied in the context of neurology. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives were evaluated for neurotoxicity and neuroprotective activity, providing insights into Parkinson's disease treatment (Okuda et al., 2003).
Biochemical Studies
In biochemical studies, the metabolism of related compounds like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline has been explored, highlighting species differences in metabolism and synthesizing its metabolites (Hwang et al., 1981). Additionally, N-methylated tetrahydroisoquinolines, structurally similar to this compound, have been investigated as dopaminergic neurotoxins (Naoi et al., 1993).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is suggested that this compound has promising implications in the advancement of pharmaceutical therapeutics specifically tailored for the inhibition of neurodegenerative maladies encompassing alzheimer’s and parkinson’s ailments .
Mode of Action
Given its potential role in neurodegenerative diseases, it may interact with specific receptors or enzymes in the nervous system, leading to changes in neuronal function .
Biochemical Pathways
Considering its potential therapeutic implications, it might influence pathways related to neurodegeneration .
Result of Action
Given its potential role in neurodegenerative diseases, it might have effects on neuronal function and survival .
Eigenschaften
IUPAC Name |
methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSWKLOQQPTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)


![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)



![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)

![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)
![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)
![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)
![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)